molecular formula C9H8BrFO B13687515 4-(1-Bromovinyl)-2-fluoroanisole

4-(1-Bromovinyl)-2-fluoroanisole

Cat. No.: B13687515
M. Wt: 231.06 g/mol
InChI Key: CGONCEBNZRJDTO-UHFFFAOYSA-N
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Description

4-(1-Bromovinyl)-2-fluoroanisole is an organic compound that features a bromovinyl group attached to a fluorinated anisole. This compound is of interest in organic synthesis due to its unique structural properties, which make it a valuable intermediate in the preparation of various complex molecules.

Preparation Methods

The synthesis of 4-(1-Bromovinyl)-2-fluoroanisole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

4-(1-Bromovinyl)-2-fluoroanisole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents .

Scientific Research Applications

4-(1-Bromovinyl)-2-fluoroanisole is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(1-Bromovinyl)-2-fluoroanisole involves its ability to participate in various chemical reactions due to the presence of reactive bromovinyl and fluorinated anisole groups. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of desired products in synthetic processes .

Comparison with Similar Compounds

Similar compounds to 4-(1-Bromovinyl)-2-fluoroanisole include:

This compound stands out due to the combination of bromovinyl, fluorine, and anisole groups, providing unique reactivity and versatility in synthetic applications.

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

4-(1-bromoethenyl)-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C9H8BrFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-5H,1H2,2H3

InChI Key

CGONCEBNZRJDTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=C)Br)F

Origin of Product

United States

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